N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide
Description
This pyrimidinone derivative features a 4(3H)-pyrimidinone core with three key substituents:
- Position 2: A 4-(4-methoxyphenyl)piperazino group, which introduces a polar, aromatic moiety linked to a piperazine ring. This substituent is common in bioactive molecules targeting neurotransmitter receptors .
- Position 5: An isopentyl (3-methylbutyl) chain, contributing significant lipophilicity and steric bulk.
- Position 6: A methoxymethyl group, enhancing solubility compared to non-polar alkyl chains .
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-4-2-13-10-17(24-16(13)12-15)21(26)22-7-6-20(25)23-14-3-5-18-19(11-14)29-9-8-28-18/h2-5,10-12,24H,6-9H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
NEMHGAKXJWZTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Methoxy-1H-Indole-2-Carboxylic Acid
Methodology :
-
Starting material : Ethyl 6-methoxyindole-2-carboxylate (commercially available or synthesized via Hemetsberger–Knittel indole synthesis).
-
Hydrolysis : The ester is saponified under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid.
-
Purification : Acid precipitation followed by recrystallization from ethanol/water.
Data :
Preparation of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropanoic Acid
Methodology :
-
Starting material : 2,3-Dihydro-1,4-benzodioxin-6-amine (synthesized via reduction of the corresponding nitro compound).
-
Coupling with malonic acid : React the amine with malonyl chloride in the presence of a base (e.g., triethylamine) to form the β-keto amide.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Data :
-
Characterization : (CDCl): δ 7.25 (d, J = 8.8 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 4.30 (s, 4H, OCHCHO), 3.45 (s, 2H, CHCO), 2.90 (s, 2H, CHNH).
Final Amide Coupling
Activation of 6-Methoxy-1H-Indole-2-Carboxylic Acid
Methodology :
Coupling with 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropanoic Acid
Methodology :
-
The activated ester reacts with the free amine of the β-keto amide intermediate.
-
Purification : Recrystallization from methanol/diethyl ether.
Data :
-
Characterization :
Alternative Synthetic Routes
One-Pot Tandem Amidation
Methodology :
Solid-Phase Synthesis
Methodology :
-
Immobilize 2,3-dihydro-1,4-benzodioxin-6-amine on Wang resin, followed by sequential coupling with Fmoc-β-alanine and 6-methoxyindole-2-carboxylic acid.
Optimization and Challenges
Critical Parameters
Chemical Reactions Analysis
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the side chain may yield secondary amines.
Substitution: The amino group in the benzodioxin ring is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) can be employed.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides react with the amino group.
Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carboxylic acids, while reduction leads to secondary amines.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents of the target compound with analogs from the evidence:
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The target compound’s isopentyl group increases logP compared to the cyclohexyl analog , but the methoxymethyl at position 6 moderates this by introducing mild polarity. In contrast, 2-(2-methoxyphenyl)-6-methyl-4(3H)-pyrimidinone lacks long alkyl chains, resulting in lower logP.
- Solubility : The methoxymethyl group improves aqueous solubility relative to hydroxy or methyl substituents, as seen in and .
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound is characterized by the presence of an indole core and a benzodioxane moiety. Its molecular formula is with a molecular weight of approximately 318.34 g/mol. The specific arrangement of functional groups in this compound contributes to its biological properties.
Research indicates that compounds with indole and benzodioxane structures exhibit various biological activities, including:
- Antiviral Activity : Indole derivatives have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication. Structural modifications in the indole core can significantly enhance inhibitory effects against integrase .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting potential as antimicrobial agents .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Studies : A study focused on the indole derivatives showed that modifications at the C3 position significantly improved their binding affinity to HIV-1 integrase, leading to IC50 values as low as 0.13 μM for optimized compounds. This suggests that similar modifications could enhance the activity of this compound against viral targets .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives containing the benzodioxane structure exhibited significant antimicrobial activity against resistant strains of bacteria. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 0.012 μM to 0.094 μM against Mycobacterium tuberculosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Coupling Reactions : Utilizing coupling agents to link the benzodioxane moiety with the indole core.
- Functional Group Modifications : Employing reagents for selective modifications at key positions on the indole structure.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzodioxane derivative |
| Step 2 | Formation of indole core via cyclization |
| Step 3 | Coupling reaction to form the final compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide, and how can purity be maximized?
- Methodology :
- Step 1 : Use a multi-step synthesis approach involving coupling reactions between the benzodioxin-6-amine and indole-carboxamide precursors under reflux conditions (e.g., acetic acid as a solvent at 80–100°C for 3–5 hours) .
- Step 2 : Optimize reaction parameters (temperature, stoichiometry, catalyst) using Design of Experiments (DoE) to minimize byproducts. For example, fractional factorial designs can identify critical variables impacting yield and purity .
- Step 3 : Purify the final product via recrystallization from a DMF/acetic acid mixture or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the benzodioxin and indole moieties, focusing on aromatic proton signals (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) using acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 439.18 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., kinases or GPCRs). Prioritize binding pockets with complementary electrostatic surfaces to the compound’s benzodioxin and carboxamide groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding networks .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across different studies?
- Methodology :
- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based kinase inhibition) with cell-based viability assays (e.g., MTT or ATP-lite) to rule out assay-specific artifacts .
- Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate Hill slopes and ensure consistency in potency measurements .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or mixed-effects models) to aggregate data from multiple studies, accounting for variables like cell lines, incubation times, and solvent controls .
Q. What are the key considerations in designing experiments to study the compound’s metabolic stability in vitro?
- Methodology :
- Liver Microsomes Assay : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C. Monitor degradation over 60 minutes using LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates to identify metabolic liabilities .
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the in vitro t₁/₂ method:
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported for this compound?
- Methodology :
- Standardized Protocols : Use the shake-flask method with PBS (pH 7.4) and DMSO as a co-solvent (<1% v/v). Measure solubility via HPLC-UV after 24-hour agitation .
- Temperature Control : Ensure experiments are conducted at 25°C ± 0.5°C to avoid temperature-dependent solubility variations .
- Inter-Lab Validation : Share samples with collaborating labs to confirm reproducibility, using blinded testing to eliminate bias .
Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. What methodologies are recommended for synthesizing and testing analogs of this compound?
- Methodology :
- Analog Synthesis : Modify the benzodioxin ring (e.g., halogenation) or indole methoxy group (e.g., replacement with ethoxy) using Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- High-Throughput Screening (HTS) : Test analogs in 384-well plates against a panel of 50+ kinases to identify selectivity profiles .
- SAR Table : Tabulate IC₅₀ values, logP, and solubility for each analog to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
